molecular formula C14H18FNO B5802363 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone

1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone

Cat. No.: B5802363
M. Wt: 235.30 g/mol
InChI Key: GDIPTCOEEMEFPJ-UHFFFAOYSA-N
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Description

1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and psychoactive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methyl-4-piperidine and ethanone.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes in the body, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-propanone
  • 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-butanone
  • 1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-pentanone

Uniqueness

1-(5-fluoro-2-methyl-4-piperidinophenyl)-1-ethanone is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanone group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(5-fluoro-2-methyl-4-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-8-14(16-6-4-3-5-7-16)13(15)9-12(10)11(2)17/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPTCOEEMEFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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